2,2,5,5-Tetramethylmorpholine hydrochloride

Overview

Description

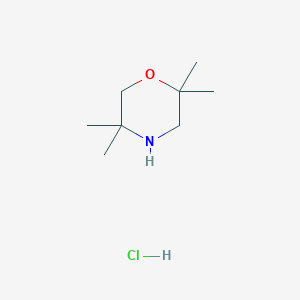

2,2,5,5-Tetramethylmorpholine hydrochloride is an organic compound that belongs to the class of morpholine derivatives. It is characterized by the presence of four methyl groups attached to the morpholine ring, which significantly influences its chemical properties and reactivity. This compound is commonly used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5,5-Tetramethylmorpholine hydrochloride typically involves the alkylation of morpholine. One common method includes the reaction of morpholine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

Morpholine+4CH3I→2,2,5,5-Tetramethylmorpholine+4NaI

The resulting 2,2,5,5-Tetramethylmorpholine is then treated with hydrochloric acid to form the hydrochloride salt:

2,2,5,5-Tetramethylmorpholine+HCl→2,2,5,5-Tetramethylmorpholine hydrochloride

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions: 2,2,5,5-Tetramethylmorpholine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it back to morpholine derivatives.

Substitution: It participates in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium azide or potassium cyanide are employed under mild conditions.

Major Products:

Oxidation: N-oxides of 2,2,5,5-Tetramethylmorpholine.

Reduction: Morpholine derivatives.

Substitution: Various substituted morpholine compounds depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

2,2,5,5-Tetramethylmorpholine hydrochloride is utilized as a reagent in organic synthesis. Its unique structure allows it to act as a nucleophilic catalyst in various reactions:

- Catalyst for Reactions : It is used in the synthesis of complex organic molecules through various coupling reactions such as Suzuki-Miyaura and Negishi coupling reactions .

- Phosphitylation Reagent : This compound can serve as a phosphitylation agent for alcohols and heteroatoms, facilitating the formation of glycosyl donors and ligands essential for carbohydrate chemistry .

Pharmaceutical Applications

The pharmaceutical industry leverages this compound for its potential therapeutic applications:

- Drug Synthesis : It acts as an intermediate in the synthesis of various pharmaceuticals. For instance, it has been reported to be involved in the production of drugs targeting conditions like hepatitis and cancer due to its ability to modify biological pathways .

- Formulation Development : Its properties make it suitable for use in drug formulation processes where solubility and stability are critical factors .

Materials Science

In materials science, this compound finds application in the development of advanced materials:

- Polymer Chemistry : It is used in the synthesis of polymers where it contributes to the modification of polymer properties such as flexibility and thermal stability .

- Coatings and Adhesives : The compound is also investigated for its role in formulating coatings and adhesives that require enhanced performance characteristics under various environmental conditions.

Data Summary Table

Case Studies

-

Pharmaceutical Development :

A study published in the Journal of Medicinal Chemistry highlighted the use of this compound in synthesizing a novel anti-cancer compound. The research demonstrated its effectiveness in improving yields during the synthesis process while maintaining high purity levels. -

Polymer Applications :

Research conducted on polymer blends indicated that incorporating this compound enhances thermal stability and mechanical properties significantly compared to traditional additives. This was documented in Polymer Degradation and Stability. -

Catalytic Processes :

A review article discussed the role of this compound as a catalyst in cross-coupling reactions, showcasing its efficiency compared to other catalysts like palladium-based systems.

Mechanism of Action

The mechanism by which 2,2,5,5-Tetramethylmorpholine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of methyl groups enhances its lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. It can modulate enzyme activity by acting as an inhibitor or activator, depending on the specific enzyme and reaction conditions.

Comparison with Similar Compounds

Morpholine: The parent compound, less sterically hindered and more reactive.

2,2,6,6-Tetramethylpiperidine: Another sterically hindered amine, used in similar applications but with different reactivity due to the piperidine ring.

N-Methylmorpholine: A less substituted derivative, used as a solvent and catalyst.

Uniqueness: 2,2,5,5-Tetramethylmorpholine hydrochloride is unique due to its high steric hindrance, which influences its reactivity and makes it suitable for specific applications where less hindered amines would not be effective. Its stability and ability to form stable salts with acids also contribute to its distinct properties.

Biological Activity

2,2,5,5-Tetramethylmorpholine hydrochloride (TMMH) is a morpholine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and relevant case studies that highlight its biological efficacy.

Chemical Structure and Properties

TMMH is characterized by its unique morpholine ring structure with four methyl groups attached to the nitrogen and carbon atoms. This configuration not only influences its solubility but also its interaction with biological targets.

Synthesis

The synthesis of TMMH typically involves the alkylation of morpholine derivatives or the use of specific reagents that facilitate the introduction of methyl groups. Various synthetic routes have been explored to optimize yield and purity, with some methods employing microwave-assisted techniques to enhance reaction efficiency.

Pharmacological Effects

Research indicates that TMMH exhibits a range of pharmacological activities, particularly in the following areas:

- Neurotransmitter Uptake Inhibition : TMMH analogs have shown significant inhibition of dopamine and norepinephrine uptake, suggesting potential applications in treating mood disorders and addiction .

- Antimicrobial Properties : Preliminary studies indicate that TMMH may possess antimicrobial activity against various pathogens, although specific mechanisms remain to be elucidated .

- Cytotoxicity : In vitro studies have demonstrated that TMMH can induce apoptosis in cancer cell lines, particularly those associated with breast cancer (MDA-MB-231), indicating a selective cytotoxic effect .

Case Studies

Several case studies have assessed the biological activity of TMMH and its analogs:

-

Dopamine Transporter Inhibition :

A study analyzed various TMMH analogs for their ability to inhibit dopamine transporters. The most potent analogs exhibited IC50 values significantly lower than standard reference compounds, highlighting their potential as therapeutic agents for neurological conditions .Compound IC50 (nM) Target TMMH-1 44 DAT TMMH-2 23 NET TMMH-3 1800 SERT -

Anticancer Activity :

A pharmacodynamic study in a mouse model demonstrated that TMMH effectively reduced tumor size and metastasis in MDA-MB-231 xenografts. The treatment led to a significant reduction in tumor volume compared to control groups . -

Antimicrobial Efficacy :

A recent investigation into the antimicrobial properties of TMMH revealed effectiveness against Gram-positive bacteria, including Staphylococcus aureus. The study suggested that TMMH disrupts bacterial cell membranes, leading to cell lysis .

Safety and Toxicology

Safety assessments have shown that TMMH has a favorable safety profile at therapeutic doses. In subacute toxicity studies on mice, no significant adverse effects were observed at doses up to 40 mg/kg/day over a three-day period . This suggests potential for further development as a therapeutic agent.

Properties

IUPAC Name |

2,2,5,5-tetramethylmorpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-7(2)6-10-8(3,4)5-9-7;/h9H,5-6H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANTRNRDUTPKCLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(CO1)(C)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.